6-氯-N,N-二乙基烟酰胺

描述

Synthesis Analysis

The synthesis of 6-Chloro-N,N-diethylnicotinamide involves the addition of Thionylchloride and DMF to a suspension of 6-chloronicotinic acid in tetrahydrofuran. The reaction mixture is stirred at 65° C for 1.5 hours, cooled to 0° C, and diethylamine is added over 40 minutes.

Molecular Structure Analysis

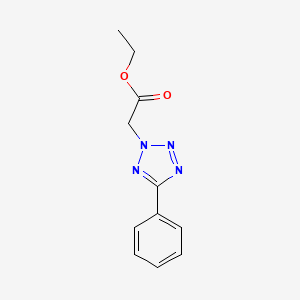

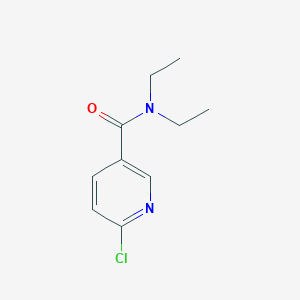

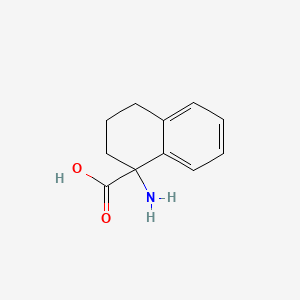

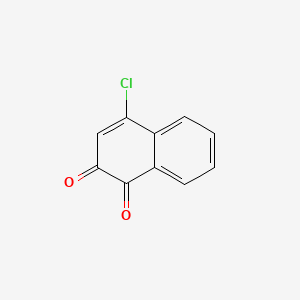

The 6-Chloro-N,N-diethylnicotinamide molecule contains a total of 27 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .

Physical And Chemical Properties Analysis

6-Chloro-N,N-diethylnicotinamide is a colorless solid with a molecular weight of 195.63 g/mol and a melting point of 81-83 °C. Its molecular formula is C10H13ClN2O.

科学研究应用

癌症研究中的叶绿素和叶绿素衍生物

叶绿素及其衍生物已被探索其抗癌特性。研究表明叶绿素具有抗诱变活性,并且可以防止体内各种癌症生物标志物。例如,水溶性叶绿素盐铜钠叶绿素,已显示出对大鼠、小鼠和虹鳟鱼不同器官中的芳香致癌物的化学预防作用。当与致癌物同时施用时,抑制机制最有效,允许直接相互作用 (Dashwood,1997)。

植物研究中的叶绿素荧光

叶绿素荧光的应用,特别是通过叶绿素荧光成像 (CFI),在园艺研究中对于诊断收获前和收获后的生物或非生物胁迫方面发挥了重要作用。该技术允许对植物光合活性进行无创、快速的评估,并有可能在出现视觉症状之前检测到胁迫,这对于早期识别具有高耐胁迫性的基因型至关重要 (Gorbe 和 Calatayud,2012)。

从微藻中提取和分析叶绿素

从微藻中提取叶绿素的工艺工程方面已经过审查,重点介绍了提取和纯化的不同方法和技术。超临界流体萃取被认为优于有机溶剂萃取。此外,与光谱技术相比,高效液相色谱 (HPLC) 在叶绿素分析中显示出更高的准确性和灵敏度。这篇综述强调了叶绿素在制药、化妆品和作为天然食用色素剂中的重要性,以及它的抗氧化和抗诱变特性 (Hosikian 等,2010)。

安全和危害

属性

IUPAC Name |

6-chloro-N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWSDUANQYRLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343160 | |

| Record name | 6-Chloro-N,N-diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N,N-diethylnicotinamide | |

CAS RN |

54864-96-9 | |

| Record name | 6-Chloro-N,N-diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)